3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone
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Overview
Description
3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzophenone core substituted with a 3-pyrrolinomethyl group and a thiomethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone typically involves multi-step organic reactions. One common method starts with the preparation of the benzophenone core, followed by the introduction of the 3-pyrrolinomethyl group through a nucleophilic substitution reaction. The thiomethyl group is then introduced via a thiolation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Scientific Research Applications
3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomethyl group may enhance its binding affinity through hydrophobic interactions, while the pyrrolinomethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(3-pyrrolinomethyl) benzophenone
- 3-Methoxy-3’-(3-pyrrolinomethyl) benzophenone
- 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone
Uniqueness
3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is unique due to the presence of both the thiomethyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCKXAOYLPQKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643476 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-90-7 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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